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Introduction to the Gastrin/CCK2 Receptor System

The cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor, is a class A G-protein-
coupled receptor (GPCR) that is a key target for molecular imaging and targeted radionuclide therapy.
CCK2R is overexpressed in several human tumors, including medullary thyroid carcinoma (92%
incidence), small cell lung cancer, and some gastrointestinal stromal tumors and astrocytomas [1] [2]. The
receptor naturally binds the peptide hormones gastrin and cholecystokinin, which share a common C-
terminal pentapeptide amide sequence (-Gly-Trp-Met-Asp-Phe-NH2) that constitutes the minimal
pharmacophore required for receptor activation [3] [4]. CCK2R signaling mediates crucial cellular processes
including proliferation, apoptosis, and differentiation through multiple pathways, most notably the
phosphatidylinositol-calcium second messenger system and protein kinase C (PKC)-dependent activation

of protein kinase D (PKD) [5] [6].

CCK2 Receptor Binding Assays: Protocols and
Methodologies

Competition Binding Assay Protocol
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This protocol describes a standard method for determining the binding affinity of novel compounds for

CCKZ2R using radioligand competition in CCK2R-expressing cells [7] [8].

Materials and Reagents:

e Cell line: A431 human epidermoid carcinoma cells stably transfected with human CCK2R (A431-
CCK2R(+))

¢ Radioligand: [''1In]In-CP04 or [°°Y]Y-CP04 (2.05 GBg/umol)

e Test compounds: Unlabeled peptides or small molecules for screening

o Buffer: Dulbecco's Modified Eagle Medium (DMEM) or phosphate-buffered saline (PBS)

e Equipment: Gamma counter, cell culture incubator, 12-well cell culture plates

Procedure:

¢ Cell Preparation: Plate A431-CCK2R(+) cells at a density of 0.5 million cells per well in 12-well
plates and culture overnight.

e Competition Setup: Add a fixed concentration of radioligand (0.24 pmol per well) to cells
simultaneously with increasing concentrations (10~° to 1013 M) of the test compound.

¢ Incubation: Incubate cells for 1 hour at 37°C in a humidified 5% CO2 incubator.

e Washing: Remove the medium and wash cells gently with ice-cold PBS to remove unbound
radioactivity.

¢ Lysis and Measurement: Lyse cells with 1M NaOH, collect the lysate, and measure cell-associated
radioactivity using a gamma counter.

o Data Analysis: Calculate ICso values using nonlinear regression analysis in GraphPad Prism or
similar software.

Saturation Binding for Receptor Affinity Determination

This protocol determines the dissociation constant (Kd) and maximum binding capacity (Bmax) of

radiolabeled ligands for CCK2R.

Procedure:

¢ Cell Preparation: Plate A431-CCK2R(+) cells as described in section 2.1.

e Saturation Binding: Incubate cells with increasing concentrations of radioligand (0.01-10 nM) in the
presence (non-specific binding) or absence (total binding) of excess unlabeled competitor (1 uM
native gastrin).

¢ Incubation and Washing: Follow steps 3-5 from the competition binding protocol.
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e Calculation: Determine Kd and Bmax values by nonlinear regression analysis of the saturation
binding curve.

Table 1: Binding Affinities of Selected CCK2R-Targeting Compounds

Compound ICs0 (NM) Kd (nM) Receptor Type Reference
CP0O4 Not reported Not reported Human CCK2R [7]
MGD5 (dimeric) 1.0 0.7 Human CCK2R [8]
APHO070 (monomeric) 5.6 2.9 Human CCK2R [8]
FB-MG11 0.20 Not reported Human CCK2R [2]
FNic-MG11 0.74 Not reported Human CCK2R [2]
FP-MG11 1.80 Not reported Human CCK2R [2]

Cellular Uptake and Internalization Assays

Internalization Protocol

This protocol measures the internalization capacity of radiolabeled CCK2R ligands, a crucial property for

therapeutic applications [7].

Procedure:

e Cell Preparation: Plate A431-CCK2R(+) cells in 6-well plates (1 million cells per well) 24 hours
before the experiment.

e Labeling: Add approximately 100,000 cpm of radiolabeled compound (e.g., [¢8Ga]Ga-CP04 or
[Y77Lu]Lu-CP04) to each well.

¢ Incubation: Incubate cells for 1 hour at 37°C.

¢ Acid Wash: Remove medium and wash cells with cold glycine buffer (pH 2.5-3.0) to remove surface-
bound radioactivity.

e Lysis: Lyse cells with 1M NaOH and collect lysate.
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¢ Measurement: Measure radioactivity in both acid wash (surface-bound) and lysate (internalized)

fractions using a gamma counter.
e Calculation: Calculate specific internalization by subtracting values obtained in CCK2R-negative
control cells (A431-CCK2R(-)).

Table 2: Internalization and Cellular Uptake Properties of CCK2R Ligands

Compound

Cellular Uptake

Internalization

Tumor Uptake In Vivo
(%IDIg)

Reference

[**In]In-CP04

[**In]In-DOTA-
MG11

[**In]In-DOTA-
MG11 + PA

INER-PP-F11N

111In-MGD5
(dimeric)

Not reported

Not reported

Not reported

27% higher than

PP-F11N

Not reported

Not reported

Not reported

Not reported

11% higher than PP-

F11N

2x monomer

~9% ID/g (4h p.i.)

<2% ID/g (4h p.i.)

~16% ID/g (4h p.i.)

Significantly higher

than PP-F11N

~6x monomer

Key Signhaling Pathways Downstream of CCK2
Receptor Activation

[1]

[1]

[1]

[6]

[8]

The following diagram illustrates the primary signaling pathways mediated by CCK2 receptor activation:
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CCK2 receptor activation initiates multiple signaling cascades that regulate fundamental cellular processes.

As illustrated above, the primary pathway involves:

e Gq Protein Activation: Ligand-bound CCK2R activates Gq proteins, which stimulate phospholipase
C (PLC) [6].

e Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to
generate diacylglycerol (DAG) and inositol trisphosphate (IPs) [5].

e Calcium Mobilization: IPs binds to receptors on the endoplasmic reticulum, triggering release of
calcium stores and increasing intracellular Ca2* levels [3].

¢ Kinase Activation: DAG activates protein kinase C (PKC), which phosphorylates and activates
protein kinase D (PKD) [5].

¢ ERK Signaling: The PKC/PKD cascade ultimately activates extracellular signal-regulated kinase
(ERK), which translocates to the nucleus and regulates gene expression related to proliferation and
differentiation [9].

This signaling cascade has been demonstrated to mediate biological effects such as ECL cell hyperplasia

under conditions of hypergastrinemia, which can be blocked by MEK inhibitors such as U0126 [9].

Advanced Experimental Models and Applications

Hypergastrinemia Models for ECL Cell Expansion Studies

The role of CCK2R signaling in cell proliferation can be studied using in vivo hypergastrinemia models [9].

Protocol:

¢ Animal Models: Use Cck2r-CreERT2 or Hdc-CreERT2 mice crossed with Rosa26Sor-tdTomato
reporter mice.
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Hypergastrinemia Induction: Employ either gastrin infusion (2.5 pg/h via osmotic minipump) or
omeprazole treatment (400 pmol/L in drinking water) for 2-4 weeks.

Tissue Analysis: Analyze gastric corpus tissues for ECL cell expansion using fluorescence imaging
and immunohistochemistry.

Pathway Inhibition: Treat with MEK inhibitor U0126 to confirm ERK pathway dependence.

Bimolecular Fluorescence Complementation (BiFC) for Receptor

Trafficking

BiFC is valuable for studying CCK2R internalization and heterodimerization with other receptors [10].

Protocol:

Construct Design: Create CCK2R and MOP receptors tagged with non-fluorescent halves of yellow
fluorescent protein (YN and YC).

Cell Line Generation: Establish CHO cell lines stably expressing both complementarily tagged
receptors.

Ligand Treatment: Expose cells to monovalent or bivalent ligands for 30 minutes at 37°C.
Fluorescence Visualization: Monitor YFP fluorescence reconstitution indicating receptor-receptor
proximity.

Internalization Assessment: Track fluorescent complexes into endocytic compartments over time.

Troubleshooting and Technical Considerations

Metabolic Stability: For in vivo applications, co-injection with the neutral endopeptidase inhibitor
phosphoramidon (300 pg) significantly enhances metabolic stability and tumor uptake of susceptible
peptides [1].

Nonspecific Binding: Always include appropriate control cell lines (e.g., A431-CCK2R(-)) to account
for nonspecific binding in cellular assays.

Divalent Ligands: Dimerization of gastrin analogs through appropriate linkers (16-22 atom spacers)
can enhance binding affinity and internalization rates compared to monomeric compounds [8].
Radiochemical Stability: Ensure proper chelator-metal combinations (DOTA for %8Ga, 11In, 177Lu)
and validate radiochemical purity >95% before biological experiments [7] [6].

Conclusion
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These application notes provide comprehensive methodologies for evaluating CCK2 receptor binding,
signaling, and functional responses. The protocols have been validated in multiple experimental systems and
are suitable for drug screening, mechanism of action studies, and development of targeted
radiopharmaceuticals. The tabulated quantitative data enables direct comparison of novel compounds against

established reference ligands.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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